molecular formula C8H12O2 B2692374 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-07-5

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2692374
CAS No.: 2287288-07-5
M. Wt: 140.182
InChI Key: UCSOISHLWPFVKN-UHFFFAOYSA-N
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Description

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is an organic building block featuring the bicyclo[1.1.1]pentane (BCP) motif. The BCP scaffold has emerged as a highly valuable bioisostere in medicinal chemistry, particularly as a three-dimensional substitute for the para-substituted phenyl ring or tert-butyl group . This "escape from flatland" strategy aims to improve the physicochemical properties of drug candidates by increasing saturation and three-dimensionality, which often leads to better aqueous solubility, lower lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts . The ethyl substituent on the BCP core offers opportunities for further functionalization and modulation of the compound's properties. Researchers utilize this and similar BCP carboxylic acids as key intermediates in the synthesis of more complex molecules for pharmaceutical research, given that BCP-containing derivatives have been featured in over 200 patents . The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other valuable functional groups, making it a versatile scaffold for library synthesis. This product is intended for research and development use only. It is not intended for human or diagnostic use.

Properties

IUPAC Name

3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7-3-8(4-7,5-7)6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSOISHLWPFVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287288-07-5
Record name 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method includes the use of cyclopropanation reactions to form the bicyclic structure, followed by functional group modifications to introduce the ethyl and carboxylic acid groups .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable cyclopropanation techniques and subsequent functionalization steps. The purity of the final product is typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

The bicyclo[1.1.1]pentane scaffold is increasingly recognized for its potential as a bioisostere for aromatic rings, offering unique advantages in drug discovery. The application of 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid can be observed in several key areas:

  • Drug Design : The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting complex biological pathways. Its three-dimensional structure can enhance binding affinity and selectivity for biological targets, making it a valuable component in drug development pipelines .
  • Bioactive Compound Development : Research indicates that bicyclo[1.1.1]pentanes, including this compound, are being utilized to create novel bioactive compounds that exhibit improved pharmacological profiles compared to traditional compounds .

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound in medicinal chemistry:

Case Study 1: Synthesis of Bicyclo[1.1.1]pentane Derivatives

A study demonstrated a practical metal-free homolytic aromatic alkylation protocol for synthesizing derivatives of bicyclo[1.1.1]pentane, showcasing the utility of the bicyclic structure in creating complex molecules . This method allows for the efficient incorporation of functional groups that are essential for biological activity.

Case Study 2: Large-Scale Synthesis Techniques

Another significant advancement is the development of flow photochemical methods that enable the large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound . This technique not only improves yield but also enhances safety and environmental sustainability by minimizing hazardous waste.

Advantages of Bicyclo[1.1.1]pentanes

The unique features of bicyclo[1.1.1]pentanes provide several advantages in synthetic applications:

  • Structural Stability : The rigid structure contributes to enhanced stability during chemical reactions, making it suitable for various synthetic pathways.
  • Biocompatibility : The compound's properties allow it to be incorporated into biologically relevant molecules without significantly altering their pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways and processes. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
3-Ethyl-BCP-1-carboxylic acid Ethyl (-C₂H₅) C₈H₁₂O₂ 140.18 - Moderate lipophilicity
- CCS: 145.7 Ų ([M+H]+)
- Potential bioisostere for tert-butyl groups
3-Iodo-BCP-1-carboxylic acid Iodo (-I) C₆H₇IO₂ 238.03 - High molecular weight, polarizable
- Used in cross-coupling (e.g., amidation with HATU)
- Yield: 67% in indoline coupling
3-Methoxy-BCP-1-carboxylic acid Methoxy (-OCH₃) C₇H₁₀O₃ 142.15 - Increased polarity vs. ethyl
- Synthesized via Friedel-Crafts acylation
- Intermediate for further functionalization
3-(Ethoxycarbonyl)-BCP-1-carboxylic acid Ethoxycarbonyl (-COOEt) C₉H₁₂O₄ 184.19 - Ester-protected carboxylic acid
- Purity >95%
- Used in peptide coupling reactions
3-Ethynyl-BCP-1-carboxylic acid Ethynyl (-C≡CH) C₈H₈O₂ 136.15 - Alkyne handle for click chemistry
- Limited commercial availability (CAS: 2091699-63-5)
3-(Trifluoromethyl)-BCP-1-carboxylic acid CF₃ C₇H₇F₃O₂ 180.13 - Enhanced lipophilicity/metabolic stability
- Electron-withdrawing effects for medicinal chemistry
3-(p-Tolyl)-BCP-1-carboxylic acid p-Tolyl (aromatic) C₁₂H₁₂O₂ 196.22 - Introduces π-π interactions- High density (1.758 g/cm³ predicted)

Biological Activity

3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Bicyclo[1.1.1]pentane (BCP) derivatives are increasingly recognized as valuable bioisosteres for traditional aromatic compounds, particularly in drug design, where they can enhance solubility and metabolic stability while retaining biological efficacy. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Molecular Formula: C9_9H14_{14}O2_2

CAS Number: 2287288-07-5

Structure:
The compound features a bicyclic structure that contributes to its rigidity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that bicyclo[1.1.1]pentane derivatives, including this compound, have been investigated for their antimicrobial activity . A study highlighted the compound's effectiveness against various bacterial strains, suggesting that its unique structure may enhance its ability to penetrate microbial cell membranes and disrupt essential cellular processes .

Anticancer Activity

The anticancer potential of BCP derivatives has been a significant focus of research. Studies have shown that modifications to the bicyclic structure can lead to increased potency against cancer cell lines. For example, the introduction of substituents at specific positions on the bicyclo framework has been linked to enhanced interactions with cancer-related targets .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Membrane Interaction: Its rigid structure allows it to interact effectively with lipid membranes, potentially leading to increased permeability and subsequent cell death in microbial organisms.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available bicyclic precursors.
  • Reagents: Common reagents include strong acids or bases to facilitate cyclization and functional group modifications.
  • Yield Optimization: Reaction conditions such as temperature and solvent choice are crucial for maximizing yield and purity.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50_{50} values ranging from 20 to 30 µM, suggesting moderate anticancer activity compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, membrane interaction
BenzocaineModerateLowLocal anesthetic action
Other BCP derivativesVariableHighTarget-specific interactions

Q & A

Q. What are the key challenges in synthesizing 3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid, and how can they be addressed methodologically?

The synthesis involves photochemical reactions and radical additions to the strained bicyclo[1.1.1]pentane core. A critical step is generating the [1.1.1]propellane intermediate, which requires precise control of reaction conditions (e.g., UV light exposure, inert atmosphere) to avoid side reactions like oligomerization . Purification via column chromatography under reduced pressure is recommended to isolate the product from byproducts such as [n]staffanes .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the bicyclic framework and ethyl substituent. The bridgehead proton signals typically appear downfield (~3.5–4.5 ppm) due to ring strain .
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical properties compared to linear analogs?

The rigid, three-dimensional structure reduces conformational flexibility, enhancing metabolic stability and bioavailability. Computational studies (e.g., DFT calculations) can quantify strain energy (~30–40 kcal/mol) and predict solubility/logP values . Experimental validation via HPLC under reverse-phase conditions is advised to assess hydrophobicity .

Advanced Research Questions

Q. How can researchers optimize the photochemical synthesis of this compound to improve yield and scalability?

  • Reaction Optimization : Use a high-intensity UV lamp (254 nm) with a pyrex filter to enhance propellane generation efficiency.
  • Solvent Selection : Non-polar solvents (e.g., pentane) minimize side reactions by stabilizing the radical intermediate .
  • Radical Trapping : Adding stoichiometric amounts of thiols (e.g., 1-octanethiol) can suppress oligomerization and improve product yield .

Q. What strategies resolve contradictions in reported solubility and stability data for bicyclo[1.1.1]pentane derivatives?

Discrepancies may arise from impurities or degradation during storage. Researchers should:

  • Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Cross-validate data with independent synthetic batches and analytical labs .

Q. How can computational modeling guide the design of this compound derivatives for biological activity screening?

  • Docking Studies : Model interactions with target proteins (e.g., LpPLA2) using software like AutoDock Vina to prioritize substituents that enhance binding affinity .
  • ADMET Prediction : Tools like SwissADME can forecast permeability (e.g., blood-brain barrier penetration) and toxicity risks .
  • Synthetic Feasibility : Retrosynthetic analysis (e.g., using Synthia) identifies accessible routes for introducing functional groups .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing discrepancies in reaction yields across experimental replicates?

  • Grubbs’ Test : Identifies outliers in small datasets (n < 10).
  • ANOVA : Assesses variability between batches when multiple factors (e.g., temperature, catalyst loading) are involved.
  • Error Propagation Analysis : Quantifies uncertainty in yield calculations due to measurement errors in reactants .

Q. How can researchers validate the absence of toxic intermediates in scaled-up syntheses of this compound?

  • LC-MS/MS Monitoring : Track intermediates in real-time during process development.
  • In Vitro Tox Screens : Use HepG2 cells to assess hepatotoxicity of isolated impurities.
  • Genotoxicity Assays : Ames test or Comet assay to rule out mutagenic byproducts .

Tables for Key Data

Table 1. Comparative Physicochemical Properties of Bicyclo[1.1.1]pentane Derivatives

Property3-Ethyl DerivativeMethyl Analogtert-Butoxycarbonyl Derivative
LogP (Predicted)2.11.83.4
Solubility (mg/mL, H2_2O)0.150.220.08
Strain Energy (kcal/mol)38.236.741.5
Reference

Table 2. Reaction Yield Optimization Strategies

ParameterBaseline ConditionOptimized ConditionYield Improvement (%)
UV Wavelength365 nm254 nm+25
SolventHexanePentane+15
Radical TrapNone1-Octanethiol+30
Reference

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